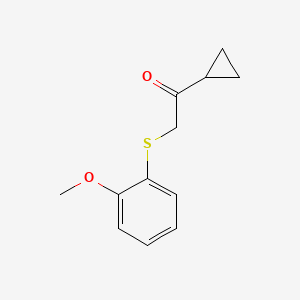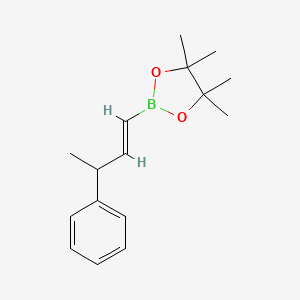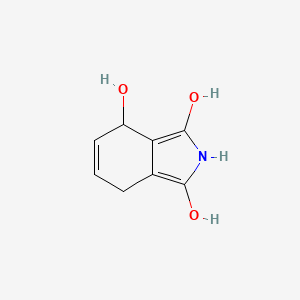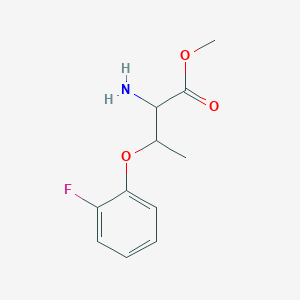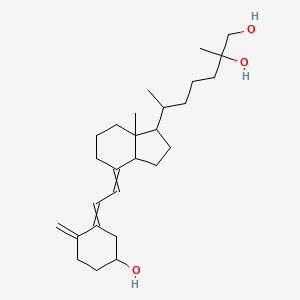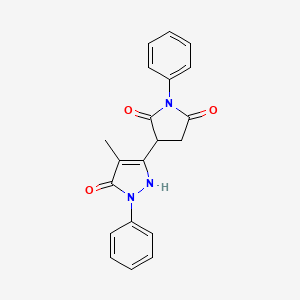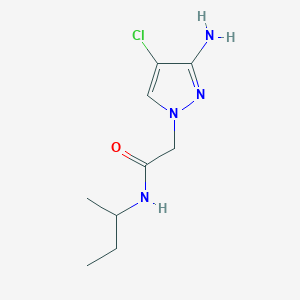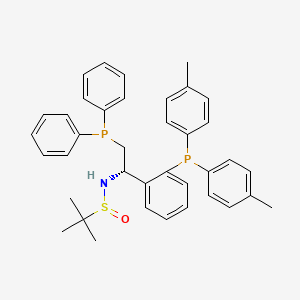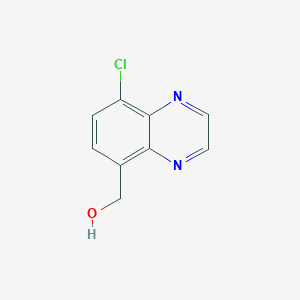
(8-Chloroquinoxalin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Chloroquinoxalin-5-yl)methanol: is a chemical compound with the molecular formula C9H7ClN2O . It belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological and industrial applications . This compound is characterized by the presence of a chloro group at the 8th position and a methanol group at the 5th position of the quinoxaline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (8-Chloroquinoxalin-5-yl)methanol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by chlorination and subsequent reduction . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: (8-Chloroquinoxalin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydroquinoxaline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Major Products: The major products formed from these reactions include quinoxaline derivatives with various functional groups, such as aldehydes, carboxylic acids, amines, and thiols .
Wissenschaftliche Forschungsanwendungen
Chemistry: (8-Chloroquinoxalin-5-yl)methanol is used as a building block in the synthesis of more complex quinoxaline derivatives, which have applications in materials science and catalysis .
Biology: In biological research, this compound is used to study the interactions of quinoxaline derivatives with biological targets, such as enzymes and receptors .
Medicine: Quinoxaline derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers .
Wirkmechanismus
The mechanism of action of (8-Chloroquinoxalin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro group and methanol group play crucial roles in binding to these targets, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound without any substituents.
8-Chloroquinoxaline: Similar structure but lacks the methanol group.
5-Methoxyquinoxaline: Similar structure but has a methoxy group instead of a chloro group.
Uniqueness: (8-Chloroquinoxalin-5-yl)methanol is unique due to the presence of both the chloro and methanol groups, which confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
Eigenschaften
Molekularformel |
C9H7ClN2O |
|---|---|
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
(8-chloroquinoxalin-5-yl)methanol |
InChI |
InChI=1S/C9H7ClN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-4,13H,5H2 |
InChI-Schlüssel |
VEZAGHWQQHZIOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1CO)N=CC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13644953.png)
![Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate](/img/structure/B13644954.png)
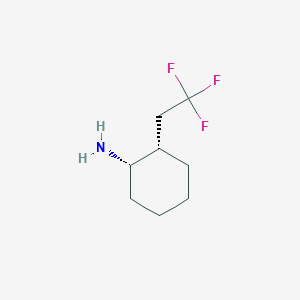
![tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13644967.png)
